10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid
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Overview
Description
10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid is an organic compound with the molecular formula C15H12O3 It is a derivative of dibenzo[b,f]oxepine, characterized by the presence of a carboxylic acid group at the 10th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dibenzo[b,f]oxepine with a carboxylating agent in the presence of a catalyst. The reaction is usually carried out under reflux conditions with solvents like benzene or toluene .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps like purification through recrystallization and quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Dibenzo[b,f]oxepine: A parent compound with similar structural features but lacking the carboxylic acid group.
10,11-Dihydro-5H-dibenzo[b,f]azepine: Another related compound with a nitrogen atom in the ring structure.
Uniqueness: 10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it valuable for specific applications .
Properties
IUPAC Name |
5,6-dihydrobenzo[b][1]benzoxepine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-15(17)12-9-10-5-1-3-7-13(10)18-14-8-4-2-6-11(12)14/h1-8,12H,9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHJLWNPUBZVEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2OC3=CC=CC=C31)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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